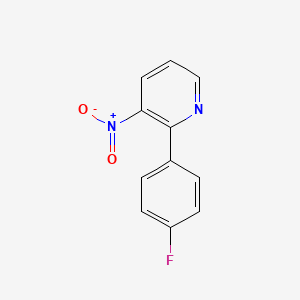
2-(4-Fluorophenyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-3-nitropyridine (2-F3NP) is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound, and its structure is composed of a phenyl group, a nitro group, and a pyridine ring. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its potential to serve as a ligand in metal-mediated reactions. It has also been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(4-Fluorophenyl)-3-nitropyridine and its derivatives are primarily utilized in the field of organic synthesis. These compounds serve as intermediates in various chemical reactions, including the synthesis of more complex organic structures. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, involves a series of steps starting from pyridin-4-ol, and includes nitration, chlorination, N-alkylation, reduction, and condensation processes (Wang et al., 2016).
Applications in Fluorescence and Photophysical Studies
- This compound compounds are also significant in the study of fluorescence-based technologies. For example, indolizino[3,2-c]quinolines, synthesized through oxidative Pictet-Spengler cyclization of 2-methylpyridines with 2-bromo-2'-nitroacetophenone, exhibit unique optical properties. These properties suggest potential applications as fluorescent probes in aqueous systems, highlighting the versatility of this compound derivatives in photophysical research (Park et al., 2015).
Development of Probes for Chemical Detection
- These compounds also play a role in the development of probes for the detection of chemical substances. Arylene–vinylene conjugated 4′-(4-{2-[aryl]-ethenyl}phenyl)-2,2′:6′,2′′-terpyridines, which include 4-fluorophenyl derivatives, have been explored as sensitive, reusable, and simple fluorescent probes for the detection of nitroaromatic compounds. Their photophysical studies reveal significant electron transfer phenomena, which are key to their application in sensing technologies (Sil et al., 2017).
Role in Analytical Chemistry
- In the field of analytical chemistry, derivatives of this compound, such as those involving cysteinyl residues, have been studied for their circular dichroism spectra. This application is significant in the analytical determination of thiol groups in peptide molecules, showcasing the utility of these compounds in bioanalytical methods (Toniolo et al., 1972).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJRVBRBNYZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)

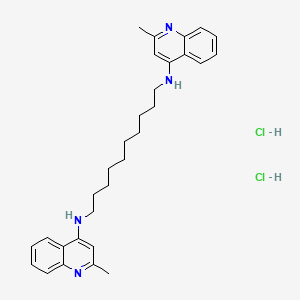
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)
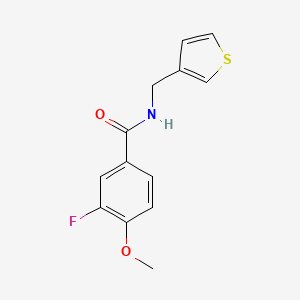
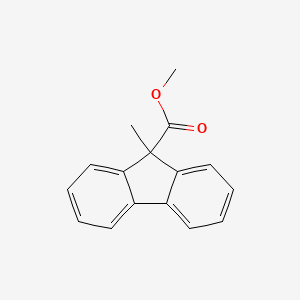
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
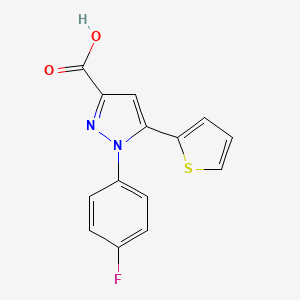




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)